

Application Note: Quantitative Determination of Human IL-12 p70 Levels in Serum Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M122

Cat. No.: B15586353

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Introduction

Interleukin-12 (IL-12) is a heterodimeric pro-inflammatory cytokine composed of p35 and p40 subunits, collectively known as IL-12 p70.[1] It is a key regulator of both innate and adaptive immunity, primarily produced by antigen-presenting cells such as macrophages and dendritic cells.[1][2] IL-12 plays a crucial role in the differentiation of naive T cells into T helper 1 (Th1) cells and stimulates the production of interferon-gamma (IFN- γ) from T cells and natural killer (NK) cells.[2] Given its central role in immune responses, the accurate quantification of IL-12 p70 in serum is critical for immunology research and the development of novel therapeutics for autoimmune diseases and cancer.

This application note describes a protocol for the quantitative measurement of human IL-12 p70 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA). The assay employs the monoclonal antibody **M122** as the capture antibody, which is specific for the IL-12 p70 heterodimer.

Assay Principle

This assay is a sandwich ELISA designed to measure the concentration of a specific protein, in this case, human IL-12 p70, in a given sample. The microplate wells are pre-coated with a capture antibody, **M122**, which specifically binds to human IL-12 p70. When the serum sample is added to the wells, any IL-12 p70 present is captured by the immobilized antibody. Following

a wash step to remove unbound substances, a biotinylated detection antibody that also recognizes human IL-12 p70 is added, forming a sandwich complex. Subsequently, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of IL-12 p70 captured in the well. The concentration of IL-12 p70 in the sample is then determined by comparing the optical density (O.D.) of the sample to a standard curve generated with a known concentration of recombinant human IL-12 p70.

Data Presentation

The following tables represent typical data obtained using this protocol.

Table 1: Human IL-12 p70 Standard Curve

Standard	Concentration (pg/mL)	O.D. 450 nm
S1	1000	2.458
S2	500	1.632
S3	250	0.985
S4	125	0.551
S5	62.5	0.302
S6	31.25	0.175
S7	15.625	0.110
Blank	0	0.052

Table 2: Quantification of IL-12 p70 in Serum Samples

Sample ID	Dilution Factor	O.D. 450 nm	Calculated Concentration (pg/mL)	Final Concentration (pg/mL)
Serum 1	2	0.876	225.4	450.8
Serum 2	2	0.432	98.7	197.4
Serum 3	2	1.254	380.1	760.2

Experimental Protocols

Materials Required

- Human IL-12 p70 ELISA Kit (containing **M122**-coated microplate, detection antibody, standards, buffers, and substrate)
- Deionized or distilled water
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Wash bottle, manifold dispenser, or automated plate washer
- Tubes for sample and standard dilution
- Serum samples

Sample Preparation

- Collect blood samples and allow them to clot for 2 hours at room temperature or overnight at 4°C.
- Centrifuge at approximately 1000 x g for 15 minutes.
- Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

- Prior to the assay, bring frozen serum samples to room temperature and centrifuge to remove any precipitates.
- Dilute serum samples 1:2 with the provided assay buffer. For example, mix 50 μ L of serum with 50 μ L of assay buffer.

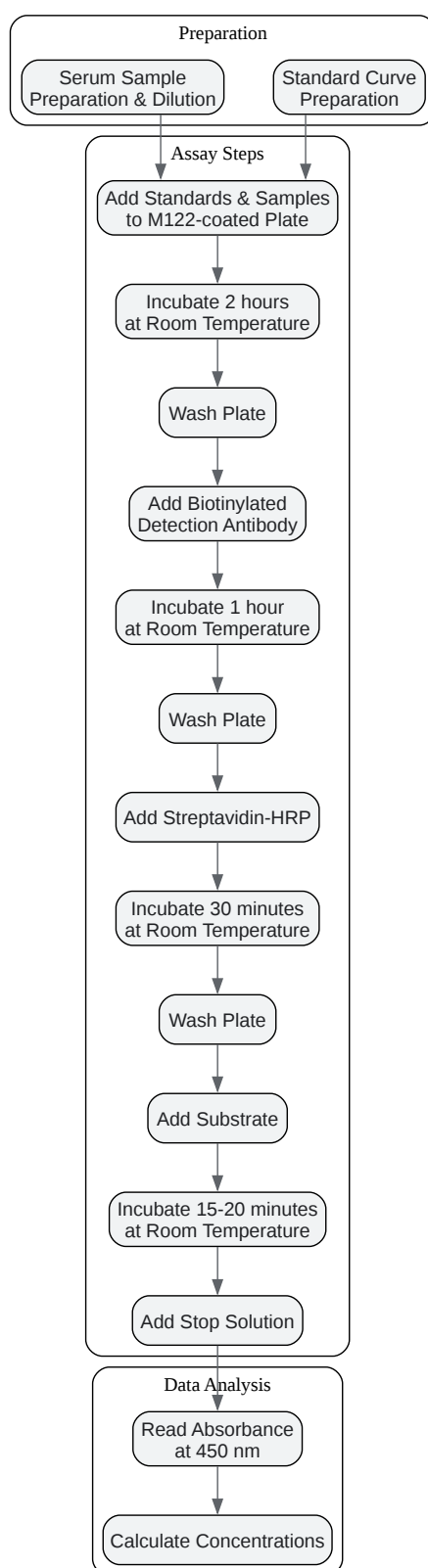
Assay Procedure

- **Prepare Reagents:** Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and detection antibody as instructed by the kit manual.
- **Add Standards and Samples:** Add 100 μ L of each standard and diluted sample to the appropriate wells of the **M122**-coated microplate. Cover the plate and incubate for 2 hours at room temperature.
- **Wash:** Aspirate each well and wash three times with 300 μ L of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- **Add Detection Antibody:** Add 100 μ L of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
- **Wash:** Repeat the wash step as described in step 3.
- **Add Streptavidin-HRP:** Add 100 μ L of Streptavidin-HRP solution to each well. Cover the plate and incubate for 30 minutes at room temperature in the dark.
- **Wash:** Repeat the wash step as described in step 3.
- **Develop Color:** Add 100 μ L of substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
- **Stop Reaction:** Add 50 μ L of stop solution to each well. The color in the wells should change from blue to yellow.
- **Read Plate:** Read the optical density of each well at 450 nm within 30 minutes of stopping the reaction.

Data Analysis

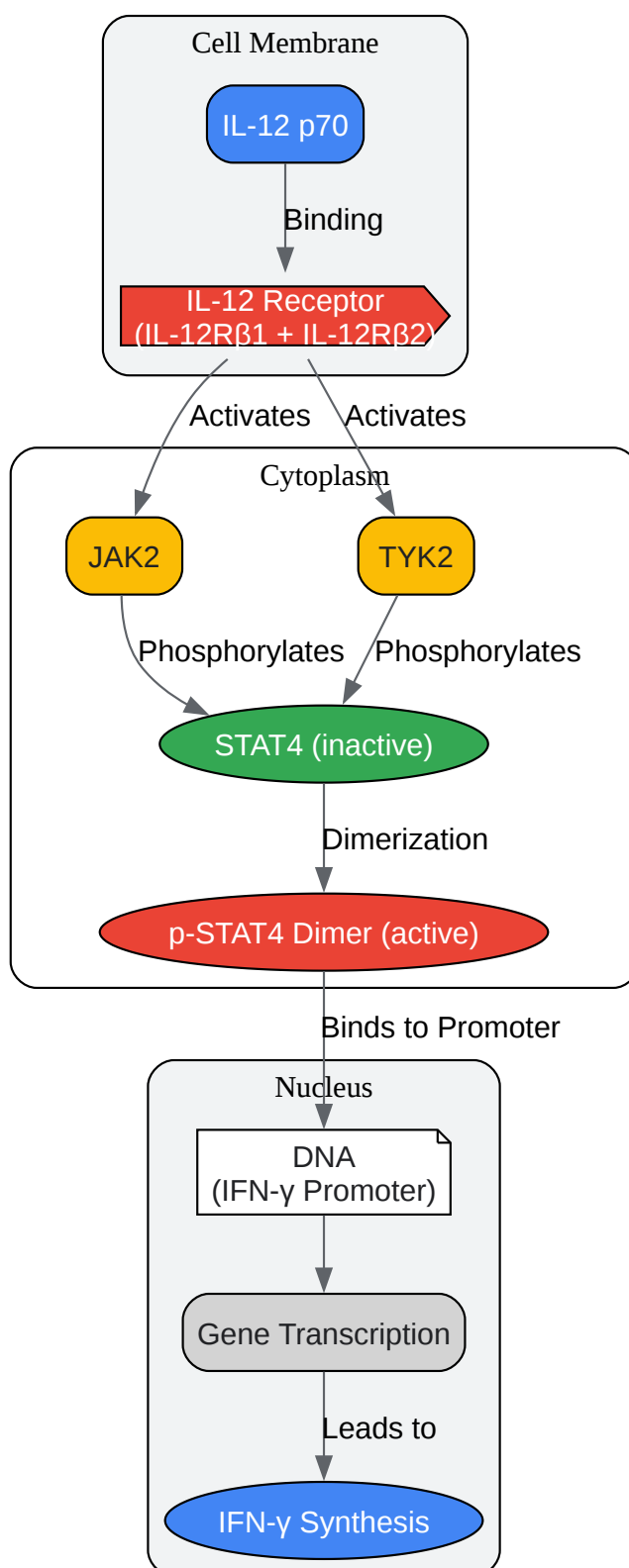
- Subtract the mean O.D. of the blank from the O.D. of all standards and samples.
- Create a standard curve by plotting the mean O.D. for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Calculate the concentration of IL-12 p70 in the diluted samples by interpolating their O.D. values from the standard curve.
- Multiply the calculated concentration by the dilution factor to obtain the final concentration of IL-12 p70 in the original serum samples.

Visualizations



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Caption: Sandwich ELISA workflow for quantifying Human IL-12 p70.



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Caption: IL-12 signaling pathway via JAK-STAT activation.

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References

- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 - Wikipedia [en.wikipedia.org]
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